molecular formula C17H21F3N2O2S B3020055 3-{Octahydrocyclopenta[c]pyrrol-2-yl}-1-[3-(trifluoromethyl)benzenesulfonyl]azetidine CAS No. 2415510-09-5

3-{Octahydrocyclopenta[c]pyrrol-2-yl}-1-[3-(trifluoromethyl)benzenesulfonyl]azetidine

Cat. No.: B3020055
CAS No.: 2415510-09-5
M. Wt: 374.42
InChI Key: VAODISZFQSRUKF-UHFFFAOYSA-N
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Description

The compound contains several interesting functional groups and structural features. It has a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole rings are found in many biologically active compounds and are known to possess diverse activities . The compound also contains a trifluoromethyl group attached to a phenyl ring, which could potentially increase the compound’s lipophilicity and metabolic stability .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The pyrrole ring and the phenyl ring could potentially engage in π-π stacking interactions, and the trifluoromethyl group could influence the compound’s three-dimensional structure due to its size and electronegativity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing pyrrole rings can undergo a variety of reactions. For example, they can participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and structural features. For example, the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Given the presence of a pyrrole ring, it’s possible that the compound could interact with biological targets through π-π stacking interactions, hydrogen bonding, or other types of non-covalent interactions .

Future Directions

Future research could involve synthesizing this compound and studying its biological activity. Given the presence of a pyrrole ring, it could potentially have interesting biological activities .

Properties

IUPAC Name

2-[1-[3-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N2O2S/c18-17(19,20)14-5-2-6-16(7-14)25(23,24)22-10-15(11-22)21-8-12-3-1-4-13(12)9-21/h2,5-7,12-13,15H,1,3-4,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAODISZFQSRUKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3CN(C3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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